molecular formula C11H15NO3S B6631563 2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid

Cat. No.: B6631563
M. Wt: 241.31 g/mol
InChI Key: GXLNBEPZIGUOKN-UHFFFAOYSA-N
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Description

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid is an organic compound that features a thiophene ring, a butanoic acid moiety, and a methyl group

Properties

IUPAC Name

2-methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-6-4-16-5-9(6)10(13)12-8(3)7(2)11(14)15/h4-5,7-8H,1-3H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLNBEPZIGUOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)NC(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

    Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, such as esterification followed by hydrolysis.

    Introduction of the Methyl Group: The methyl group can be added via alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like halogens, nitro groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophene: A simpler thiophene derivative with similar chemical properties.

    3-Methylthiophene: Another thiophene derivative with a different substitution pattern.

    Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position.

Uniqueness

2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

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